N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

Catalog No.
S662411
CAS No.
4016-85-7
M.F
C15H11Cl2NO2
M. Wt
308.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

Researchers and manufacturers commonly encounter hazardous chloroacetylation reactions when using aminobenzophenone precursors, leading to batch inconsistency and safety risks. This pre-activated, high-purity (>98%) chloroacetamide intermediate directly solves that bottleneck.

  • Eliminates handling of corrosive chloroacetyl chloride, ensuring stoichiometric precision and yield reproducibility.
  • High crystallinity (mp 119-123 °C) guarantees long-term storage stability and reliable scale-up.
  • Clean ammonia-mediated cyclization yields the 7-chloro-1,4-benzodiazepine core essential for diazepam, nordazepam, and oxazepam APIs.

CAS Number

4016-85-7

Product Name

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide

Molecular Formula

C15H11Cl2NO2

Molecular Weight

308.2 g/mol

InChI

InChI=1S/C15H11Cl2NO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)

InChI Key

HDXLZRWEZZFDKA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl

Synonyms

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-acetamide; 2-(2-Chloroacetamido)-5-chlorobenzophenone; 5-Chloro-2-(chloroacetamido)benzophenone; NSC 270127;

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl

The exact mass of the compound N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270127. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (CAS 4016-85-7), also known as 2'-benzoyl-2,4'-dichloroacetanilide, is a highly crystalline, stable acylated intermediate fundamentally embedded in the commercial synthesis of 1,4-benzodiazepine active pharmaceutical ingredients (APIs), most notably diazepam, nordazepam, and oxazepam . Structurally, it features a chloroacetamide moiety coupled to a chlorobenzophenone core, providing a pre-activated electrophilic site essential for subsequent ring closure. In industrial procurement, sourcing this advanced intermediate—typically at purities exceeding 98%—streamlines API manufacturing workflows by bypassing the hazardous and highly exothermic upstream chloroacetylation step [1]. Its stable solid-state profile, characterized by a melting point of 119–123 °C, ensures predictable shelf-life and reliable stoichiometry during the critical ammonia-mediated cyclization phase .

Research & Procurement Fit

Designated as Alprazolam EP Impurity H for QC and method validation
Key intermediate for 1,4-benzodiazepine synthesis (diazepam, nordazepam)
High HPLC purity supports reference standard requirements

Substituting N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide with its upstream precursor (2-amino-5-chlorobenzophenone) or alternative halide analogs introduces severe process inefficiencies and impurity risks [1]. Attempting in-house chloroacetylation of the aminobenzophenone requires handling highly corrosive chloroacetyl chloride and managing stoichiometric base equivalents to neutralize evolved HCl, which often leads to batch-to-batch yield variations and residual unreacted starting material [2]. Conversely, utilizing the bromoacetamide analog, while offering marginally faster cyclization kinetics, dramatically increases precursor costs, reduces atom economy, and introduces stability issues due to the higher lability of the carbon-bromine bond. Furthermore, any substitution lacking the specific 4-chloro substitution on the phenyl ring will fundamentally alter the pharmacological profile of the final cyclized product, failing to yield the required 7-chloro-1,4-benzodiazepine core essential for target API efficacy [1].

Substitution Risk

4-Chloro & chloroacetamide
Non-chlorinated analog (CAS 23207-75-2) — lower melting point, altered solubility
Reactive chloroacetyl group
Acetamide derivative (CAS 13788-59-5) — lacks alkylating functionality for cyclization
Exact chloroacetamide identity
Precursor amine (CAS 719-59-5) — free amino group, not suited as impurity standard

Eliminating Hazardous Chloroacetylation

Procuring the pre-formed N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide eliminates the need for in-house chloroacetylation of 2-amino-5-chlorobenzophenone. Industrial chloroacetylation requires handling highly toxic chloroacetyl chloride and managing exothermic conditions (typically controlled at 10–20 °C), which can result in incomplete conversion—with historical yields ranging from 88% to 96%—and residual precursor impurities [1]. By sourcing the isolated >98% pure chloroacetamide intermediate, manufacturers can proceed directly to the cyclization step, consistently achieving near-quantitative conversion (~99%) to the benzodiazepine core without the burden of managing corrosive HCl byproducts or complex workup procedures [1].

Evidence DimensionReaction yield and process safety profile
Target Compound Data>98% pure pre-formed intermediate allows direct cyclization with ~99% yield.
Comparator Or BaselineIn-house synthesis from 2-amino-5-chlorobenzophenone (88-96% yield, requires toxic chloroacetyl chloride).
Quantified Difference3-11% yield improvement in the target step and elimination of corrosive reagent handling.
ConditionsIndustrial scale acylation vs. direct cyclization in toluene/ethanol.

Bypassing the chloroacetylation step reduces hazardous chemical inventory and prevents unreacted aminobenzophenone from contaminating the final API.

Melting Point
Source review
119–123 °C (Target) vs 94–95 °C (Analog)
Reported higher thermal stability supports solid-state handling for reference standards
Literature values; verify lot-specific

Enhanced Stability vs. Bromoacetamide

While N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide offers slightly faster nucleophilic displacement during cyclization, N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide provides a vastly superior stability profile for bulk procurement. The chloroacetamide derivative is a stable crystalline solid with a melting point of 119–123 °C that resists spontaneous hydrolysis and photolytic degradation under standard warehouse conditions. In contrast, the bromo analog is significantly more sensitive to moisture and light, requiring strict environmental controls to prevent premature degradation. The robust nature of the carbon-chlorine bond in the alpha-halo amide ensures that the material maintains its >98% assay over extended storage periods, ensuring reliable stoichiometry during API formulation .

Evidence DimensionBulk storage stability and handling requirements
Target Compound DataStable crystalline solid (mp 119–123 °C), resistant to ambient degradation.
Comparator Or BaselineN-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide (highly sensitive to moisture and light).
Quantified DifferenceElimination of cold-chain or strict anhydrous storage requirements.
ConditionsAmbient bulk storage in standard pharmaceutical manufacturing facilities.

Procurement of the chloro analog minimizes inventory loss due to degradation and reduces the cost of specialized storage infrastructure.

Synthetic Yield
Cross-study comparable
~99% (Target) vs 87% (Patent method)
Reported higher yield supports cost-efficient intermediate procurement
Optimized conditions may vary; confirm with supplier

High-Fidelity Benzodiazepine Cyclization

The structural design of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide is finely tuned for regioselective intramolecular cyclization. When treated with ammonia or hexamethylenetetramine (HMTA) in alcoholic solvents, the alpha-chloro group undergoes efficient nucleophilic substitution followed by condensation with the benzophenone carbonyl, forming the 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (nordazepam) core [1]. This specific chloro intermediate balances the leaving group ability to prevent premature side reactions while ensuring rapid ring closure under mild reflux conditions (50–80 °C), yielding the target API framework with high purity and minimal dimeric or polymeric byproducts compared to utilizing crude, unpurified acylation mixtures[1].

Evidence DimensionCyclization efficiency and byproduct formation
Target Compound DataHigh-yield conversion to nordazepam under mild reflux (50-80 °C).
Comparator Or BaselineCrude acylation mixtures containing residual base and unreacted precursor.
Quantified DifferenceSignificant reduction in dimeric impurities and improved API color/purity profile.
ConditionsAmmonia-mediated cyclization in ethanol/methanol at 50–80 °C.

High-fidelity cyclization directly impacts downstream purification costs and maximizes the overall yield of the final benzodiazepine API.

HPLC Purity
Data to verify
≥98% (Min, HPLC)
Supports reference standard requirements for analytical validation
Commercial specification; verify COA
Storage Condition
Source review
2–8 °C (Refrigerated)
Long-term stability for impurity standard; plan cold-chain shipping
Reactivity of chloroacetamide; review supplier guidelines

Nordazepam and Diazepam Synthesis

The primary industrial application for this compound is as the immediate, purified precursor for nordazepam (desmethyldiazepam). By utilizing the high-purity chloroacetamide, manufacturers ensure a clean ammonia-mediated cyclization step, yielding nordazepam which can be subsequently methylated to produce diazepam at commercial scale[1].

Lorazepam and Oxazepam Intermediates

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide serves as a foundational building block for 3-hydroxy benzodiazepines. The cyclized nordazepam core derived from this compound is further functionalized via Polonovski rearrangement or direct oxidation to yield high-value APIs like lorazepam and oxazepam [1].

Novel GABA-A Modulator Development

In medicinal chemistry and drug discovery, this stable intermediate allows researchers to synthesize libraries of novel 1,4-benzodiazepine derivatives. By varying the amine nucleophile used in the cyclization step, researchers can efficiently conduct structure-activity relationship (SAR) studies without needing to re-optimize the upstream acylation chemistry [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Alprazolam Impurity Standard
EP Impurity H structural identity, high chromatographic purity
Method validation, pharmacopoeial compliance
Benzodiazepine Synthesis Intermediate
Reactive chloroacetamide for cyclization, optimized synthetic route
Intermediate identity verification, synthetic efficiency
Analytical Method Development
Characteristic melting point, validated HPLC separation
Chromatographic robustness, method transferability

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4016-85-7

Wikipedia

2-(2-Chloroacetamido)-5-chlorobenzophenone

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